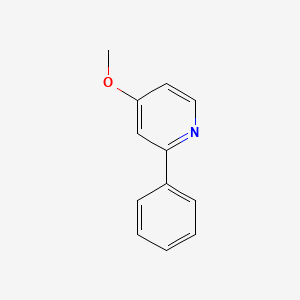

4-Methoxy-2-phenylpyridine

描述

Contextualization within Modern Pyridine (B92270) Chemistry

The functionalization of the pyridine ring is a central theme in modern organic chemistry. researchgate.net Due to the electron-deficient nature of the pyridine ring, direct and selective functionalization can be challenging. rsc.org Consequently, a major focus of research has been the development of novel synthetic methodologies to create substituted pyridines with well-defined regiochemistry. rsc.orgrsc.org The synthesis of polysubstituted pyridines often relies on strategies such as cross-coupling reactions, cycloadditions, and the functionalization of pre-existing pyridine rings. rsc.org

2-Phenylpyridine (B120327) and its derivatives are a particularly important subclass, serving as crucial ligands in coordination chemistry and as precursors for highly fluorescent metal complexes used in applications like organic light-emitting diodes (OLEDs). wikipedia.orgosti.gov The introduction of substituents onto the 2-phenylpyridine scaffold allows for the fine-tuning of the molecule's electronic and steric properties. The methoxy (B1213986) group, being an electron-donating group, can significantly influence the reactivity and photophysical characteristics of the parent molecule. acs.org The specific placement of a methoxy group at the 4-position of the pyridine ring in 4-Methoxy-2-phenylpyridine provides a unique electronic profile that is being actively explored in advanced research.

Strategic Importance in Organic Synthesis and Material Science

The strategic importance of this compound lies in its role as a key intermediate and a functional component in both organic synthesis and material science.

In organic synthesis , substituted pyridines like this compound are valuable as precursors for more complex molecules. wikipedia.org The presence of the methoxy group offers a site for potential chemical modification, while the phenyl and pyridine rings can undergo various C-H functionalization reactions. researchgate.netrsc.org Palladium-catalyzed C-H activation reactions, for instance, are a powerful tool for the ortho-functionalization of 2-phenylpyridines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org The electronic influence of the methoxy group can affect the regioselectivity and efficiency of these transformations. rsc.org

In material science , this compound has demonstrated significant potential, particularly in the field of optoelectronics. It is used as a cyclometalating ligand in the development of phosphorescent iridium(III) complexes. researchgate.net Specifically, a sky-blue-emitting cationic iridium complex, [Ir(meoppy)2(dmapzpy)]⁺, where 'meoppy' is this compound, has been developed for use in highly efficient solution-processed OLEDs. researchgate.net The electronic properties imparted by the this compound ligand are crucial for achieving the desired emission color and high phosphorescent efficiencies in these devices. acs.orgresearchgate.net The modification of the 2-phenylpyridine ligand, such as the introduction of a methoxy group, is a key strategy for tuning the emission properties of these metal complexes. acs.org

Overview of Key Research Trajectories and Challenges

Current research involving this compound and related structures is focused on several key areas, each with its own set of challenges.

Key Research Trajectories:

Development of Novel Synthetic Routes: A primary research trajectory is the development of efficient and regioselective methods for the synthesis of substituted pyridines. uiowa.edu One reported method for synthesizing this compound involves the reaction of a pyridine-N-oxide precursor followed by purification via column chromatography. uiowa.edu

Functionalization and Derivatization: Researchers are actively exploring the further functionalization of the this compound scaffold to create a library of new compounds with diverse properties. researchgate.netrsc.org This includes leveraging transition metal-catalyzed C-H activation to introduce various substituents at specific positions on both the pyridine and phenyl rings. researchgate.netrsc.org

Application in Emissive Materials: A significant area of research is the design and synthesis of new phosphorescent metal complexes for OLEDs. researchgate.net The focus is on tuning the photophysical properties, such as emission color and quantum yield, by modifying the ligands. acs.orgresearchgate.net this compound serves as a valuable ligand in this context, and further research is aimed at creating even more efficient and stable emitters for next-generation displays and lighting. researchgate.net

Challenges:

Regioselectivity in Synthesis: A persistent challenge in pyridine chemistry is controlling the regioselectivity of substitution reactions. researchgate.net While methods for the synthesis of this compound exist, achieving high yields and avoiding isomeric byproducts can be difficult. uiowa.edu

Scalability of Synthesis: The transition from laboratory-scale synthesis to larger-scale production for potential industrial applications can be a significant hurdle. mdpi.com Developing robust and scalable synthetic routes is crucial for the wider adoption of this compound.

Stability and Performance of Materials: In the context of OLEDs, the long-term operational stability of the emissive materials is a critical challenge. researchgate.net Research is ongoing to improve the stability of iridium complexes containing this compound and other functionalized ligands to ensure longer device lifetimes.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methoxy-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-11-7-8-13-12(9-11)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUCGUHGNJQWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673503 | |

| Record name | 4-Methoxy-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53698-56-9 | |

| Record name | 4-Methoxy-2-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53698-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Aspects of 4 Methoxy 2 Phenylpyridine Derivations

Established Synthetic Pathways Towards 4-Methoxy-2-phenylpyridine

Traditional synthetic approaches to this compound often rely on classical condensation reactions to construct the pyridine (B92270) core or the modification of pre-existing pyridine rings.

The de novo synthesis of the pyridine ring is a fundamental strategy. Many classical methods, such as the Hantzsch, Chichibabin, and Kröhnke syntheses, build the heterocyclic core from acyclic precursors. rsc.orgmdpi.com These methods typically involve the condensation of carbonyl compounds with an ammonia (B1221849) source to form an intermediate, such as a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. mdpi.com

A more specific approach involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with reagents like malononitrile (B47326) in the presence of a base. This method provides a convergent pathway to highly substituted pyridines, where the substitution pattern of the final product is determined by the initial chalcone (B49325) and the active methylene (B1212753) compound used. evitachem.com

Table 1: Selected Pyridine Ring Construction Methodologies

| Method Name | Precursors | Key Features |

|---|---|---|

| Chichibabin Reaction | Aldehydes/Ketones, Ammonia or Ammonium (B1175870) Salts | One-pot condensation to form the pyridine ring. rsc.org |

| Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonia | Initially forms a 1,4-dihydropyridine, which is then oxidized. mdpi.com |

| Chalcone-based Synthesis | Chalcones, Malononitrile, Base | Effective for constructing polysubstituted pyridines. evitachem.com |

An alternative to building the ring from scratch is to modify a pre-existing, suitably functionalized pyridine. Functional group interconversion (FGI) is a powerful tactic that involves converting one functional group into another through substitution, oxidation, reduction, or addition/elimination reactions. ic.ac.ukimperial.ac.uk

For the synthesis of this compound, a common strategy involves the nucleophilic aromatic substitution of a good leaving group at the C4-position of a 2-phenylpyridine (B120327) precursor. For instance, 4-chloro-2-phenylpyridine (B1303127) can be converted to the target compound by treatment with sodium methoxide (B1231860) in methanol (B129727). This reaction is analogous to the well-established synthesis of 2-methoxypyridine (B126380) from 2-chloropyridine. researchgate.net Another pathway is the methylation of a 4-hydroxy-2-phenylpyridine (B2378486) precursor.

These FGI strategies are advantageous as they leverage the availability of various substituted halopyridines and hydroxypyridines. The choice of reagent and reaction conditions is crucial to ensure high selectivity and yield. vanderbilt.edu

Phosphonium (B103445) salts are versatile reagents in organic synthesis, most famously used in the Wittig reaction. Their preparation typically involves the straightforward SN2 reaction of a phosphine, such as triphenylphosphine, with an alkyl halide. youtube.com More advanced methods have been developed for their one-step synthesis from alcohols. organic-chemistry.org

In the context of complex pyridine synthesis, phosphonium salts can be generated and utilized in multi-component reactions. A notable strategy involves the four-component reaction of an arene nucleophile, a 2-heteroatom-substituted aryl aldehyde, a phosphine, and an acid. researchgate.net The stable phosphonium salt formed in situ can then be used in subsequent steps to construct complex biaryl or heterobiaryl systems, providing an alternative to traditional cross-coupling methods. researchgate.net This approach showcases the utility of phosphonium salt chemistry beyond simple olefination, enabling the assembly of intricate molecular architectures relevant to derivatives of this compound.

Transition Metal-Catalyzed Synthetic Strategies

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild, efficient, and selective methods for bond formation. mdpi.comsemanticscholar.org These catalysts facilitate a wide array of transformations, enabling the rapid construction of complex molecules like this compound. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming the crucial C-C bond between the pyridine ring and the phenyl group. nih.gov The typical disconnection involves reacting a 2-halopyridine (e.g., 2-bromo-4-methoxypyridine) with phenylboronic acid, or conversely, a 4-methoxypyridin-2-ylboronic acid with a halobenzene.

However, the use of pyridine-2-boronic acids can be challenging due to their potential instability and lower reactivity in coupling reactions. nih.gov To overcome this, alternative nucleophilic coupling partners have been developed. Pyridine sulfinates, for example, have emerged as stable and highly effective replacements for boronates in palladium-catalyzed cross-coupling with aryl halides, demonstrating broad scope and utility. nih.gov

Table 2: Suzuki-Miyaura Cross-Coupling Strategies

| Pyridine Precursor | Phenyl Precursor | Catalyst System (Typical) |

|---|---|---|

| 2-Bromo-4-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| 4-Methoxy-2-pyridinylboronic acid | Bromobenzene | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

Ruthenium catalysts have proven to be exceptionally versatile for the synthesis of substituted pyridines through various cycloaddition and cycloisomerization pathways. researchgate.netorganic-chemistry.org

One efficient method is the one-pot synthesis of 2,4-diarylsubstituted pyridines from readily available acetophenones, ammonium acetate, and dimethylformamide (DMF) under an oxygen atmosphere, catalyzed by a ruthenium complex. rsc.org In this reaction, the acetophenone (B1666503) provides the C2, C3, and phenyl moieties, while DMF serves as the source for the C4 atom of the pyridine ring. rsc.org

More sophisticated ruthenium-catalyzed reactions include the formal dehydrative [4+2] cycloaddition of enamides and alkynes. This protocol offers a mild and highly regioselective route to construct highly substituted pyridines. acs.org Another powerful strategy is the ruthenium-catalyzed cycloisomerization of 3-azadienynes. This process allows for the conversion of N-vinyl or N-aryl amides into substituted pyridines in a two-step sequence involving the formation of a trimethylsilyl (B98337) alkynyl imine followed by ruthenium-catalyzed protodesilylation and cycloisomerization. acs.org

Table 3: Overview of Ruthenium-Catalyzed Pyridine Syntheses

| Reaction Type | Key Reactants | Catalyst (Typical) | Product Type |

|---|---|---|---|

| One-Pot Condensation | Acetophenones, NH₄OAc, DMF | Ruthenium complex | 2,4-Diarylpyridines rsc.org |

| [4+2] Cycloaddition | Enamides, Alkynes | Ruthenium complex | Highly substituted pyridines acs.org |

| Cycloisomerization | 3-Azadienynes (from N-vinyl amides) | CpRu(PPh₃)₂Cl | Substituted pyridines organic-chemistry.orgacs.org |

Advanced Reaction Chemistry in this compound Synthesis

The synthesis of this compound, a substituted pyridine derivative, leverages advanced organic chemistry reactions to construct its specific heteroaromatic scaffold. The methodologies employed are critical in achieving targeted molecular architectures with precision and efficiency. Key among these are ligand-coupling reactions, which facilitate the crucial carbon-carbon bond formation between the pyridine and phenyl rings, and condensation reactions, which offer an alternative route to building the pyridine ring system from acyclic precursors.

Ligand-Coupling Reactions in Targeted Synthesis

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and they are central to the synthesis of biaryl compounds like 2-phenylpyridines. In these reactions, a metal catalyst, typically based on palladium or nickel, facilitates the coupling of an organometallic reagent with an organic halide or triflate. For the synthesis of this compound, this would typically involve coupling a phenyl-containing organometallic compound with a 2-substituted-4-methoxypyridine, or vice-versa.

Detailed research findings highlight various approaches:

Suzuki Coupling: This reaction involves the use of an arylboronic acid with an aryl halide, catalyzed by a palladium(0) complex. For this compound, this could involve the reaction of phenylboronic acid with 2-chloro-4-methoxypyridine. The use of imidazolium (B1220033) salts as ligands for the palladium catalyst has been shown to improve turnover numbers significantly in related bipyridine syntheses. nih.gov

Stille Coupling: This method utilizes an organotin reagent (organostannane) and is also typically palladium-catalyzed. It is known for its tolerance of a wide variety of functional groups.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. Nickel catalysts, such as NiCl₂·6H₂O, have been used effectively without external ligands to synthesize 2,2'-bipyridines, a related class of compounds. nih.gov

These methods offer a versatile platform for creating the 2-phenylpyridine core structure, allowing for the introduction of the methoxy (B1213986) group either before or after the key coupling step.

Table 1: Overview of Ligand-Coupling Reactions in Phenylpyridine Synthesis

| Reaction Name | Phenyl Source | Pyridine Source | Typical Catalyst | Key Advantages |

|---|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 2-Halogenated-4-methoxypyridine | Palladium complex (e.g., Pd(PPh₃)₄) | Mild conditions, commercially available reagents, low toxicity of boron byproducts. |

| Stille Coupling | Phenylstannane | 2-Halogenated-4-methoxypyridine | Palladium complex | High functional group tolerance. |

| Negishi Coupling | Phenylzinc halide | 2-Halogenated-4-methoxypyridine | Nickel or Palladium complex | High reactivity of organozinc reagents. |

Condensation Reactions as Synthetic Routes

Condensation reactions provide a classical yet effective approach to constructing the pyridine ring itself from simpler, acyclic components. These methods involve the formation of carbon-nitrogen and carbon-carbon bonds through the removal of a small molecule, such as water or ammonia. The synthesis of substituted pyridines, including this compound, can be achieved by reacting carbonyl compounds with an ammonia source.

One common strategy involves the cyclization of chalcones (α,β-unsaturated ketones). For instance, the synthesis of a structurally related compound, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, was achieved through the cyclization reaction of a chalcone derivative with malononitrile in the presence of sodium methoxide. researchgate.net A similar strategy can be adapted for this compound by selecting appropriate precursors. The reaction of chalcones with reagents like malononitrile in the presence of a base is a reported method for forming substituted pyridine derivatives. evitachem.com

The general pathway can be outlined as follows:

Formation of an α,β-unsaturated carbonyl compound (chalcone) from an appropriate benzaldehyde (B42025) and a ketone.

Reaction of the chalcone with a compound containing an active methylene group and a nitrogen source.

Cyclization and subsequent aromatization (often via oxidation) to form the stable pyridine ring.

This approach allows for the assembly of the core heterocyclic structure with its substituents in a convergent manner.

Table 2: Generalized Condensation Pathway for Substituted Pyridines

| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Benzaldehyde derivative | Ketone (e.g., Acetone) | Base catalysis (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone) |

| 2 | Chalcone | Malononitrile | Base catalysis (e.g., Sodium Hydroxide in Methanol) | Dihydropyridine derivative |

| 3 | Dihydropyridine derivative | - | Oxidation/Aromatization | Substituted Pyridine |

Synthetic Challenges and Future Directions in this compound Production

Despite the availability of multiple synthetic routes, the production of this compound faces several challenges that are common in the synthesis of functionalized heterocyclic compounds. A primary challenge in ligand-coupling reactions is catalyst deactivation. The nitrogen atom in the pyridine product can act as a ligand, coordinating strongly to the metal center of the catalyst (e.g., palladium or nickel), which can inhibit its catalytic activity and lead to lower yields or incomplete reactions. nih.gov Furthermore, many traditional synthetic methods require harsh reaction conditions, such as high temperatures or the use of strong bases, which can limit functional group compatibility and generate significant waste.

Future research in the synthesis of this compound and its derivatives is focused on overcoming these challenges. A key direction is the development of more robust and efficient catalyst systems for cross-coupling reactions that are less susceptible to product inhibition. This includes designing novel ligands that can protect the metal center or facilitate a more rapid catalytic cycle.

There is also a significant push towards "green chemistry" principles. This involves designing one-pot or tandem reactions that reduce the number of synthetic steps and purification stages. researchgate.net The use of heterogeneous catalysts, such as molecular sieves like Al-MCM-41, is being explored to simplify catalyst recovery and reuse. researchgate.net Furthermore, developing synthetic methods that operate under milder conditions, use less toxic solvents, and generate minimal waste are paramount. The application of alternative energy sources, such as photoredox catalysis, which can enable transformations under ambient temperature and pressure using visible light, represents a promising frontier for the synthesis of complex molecules like this compound. wikipedia.org

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 2 Phenylpyridine Derivatives

Directed C-H Functionalization of 4-Methoxy-2-phenylpyridine

Ruthenium-Catalyzed meta-Selective C-H Functionalization

Ruthenium catalysis has been instrumental in achieving meta-selective C-H functionalization of 2-phenylpyridine (B120327) derivatives, a transformation that is challenging to accomplish through traditional electrophilic aromatic substitution. The pyridine (B92270) ring acts as a directing group, leading to the formation of a cyclometalated intermediate that dictates the regioselectivity of the subsequent functionalization.

The precise mechanism governing the meta-selectivity in ruthenium-catalyzed C-H functionalization has been a subject of detailed investigation, with evidence pointing towards both electrophilic aromatic substitution (SEAr)-type pathways and radical mechanisms.

Initially, the reaction is thought to proceed via an ortho-ruthenation, forming an arylruthenium intermediate. This intermediate exhibits a strong directing effect for functionalization at the C-H position para to the C-Ru bond, which corresponds to the meta-position of the phenyl ring relative to the pyridine directing group. manchester.ac.uk

For reactions like sulfonylation, an SEAr-type mechanism was first proposed. bath.ac.uk In this pathway, the electron-rich ruthenated intermediate undergoes electrophilic attack by the sulfonyl chloride. Density Functional Theory (DFT) studies on the meta-sulfonation of 2-phenylpyridines suggest that while the ortho C-H activation is the rate-determining step, the regioselectivity is determined by the subsequent electrophilic substitution step. The charge distribution and steric hindrance around the ruthenium center favor the electrophilic attack at the position para to the Ru-C bond. researchgate.net

However, subsequent research, particularly in meta-alkylation reactions, has provided substantial evidence for radical pathways. researchgate.net Mechanistic studies, including radical trapping experiments, suggest that a single-electron transfer (SET) process can occur between a photoexcited Ru(II)-cyclometalated complex and an alkyl halide. manchester.ac.uk This generates a carbon-centered radical that then adds to the ruthenacycle, preferentially at the position para to the C-Ru bond. manchester.ac.ukresearchgate.net This dual-function catalysis, where the ruthenium complex mediates both C-H activation and photoredox generation of the radical coupling partner, allows the reaction to proceed under mild, room temperature conditions with visible light irradiation. manchester.ac.uk

The ruthenium-catalyzed meta-C-H functionalization has been shown to be applicable to a range of 2-phenylpyridine derivatives with various substituents. For instance, in meta-sulfonylation reactions, both electron-donating and electron-withdrawing groups on the 2-phenylpyridine substrate are well-tolerated. scispace.com

Specifically, in the context of this compound, the methoxy (B1213986) group is an electron-donating group that is compatible with these reaction conditions. Competition experiments have been conducted to probe the electronic effects on the reaction rate. For example, in a competition experiment for meta-alkylation between 4'-methoxy-2-phenylpyridine and 4'-fluoro-2-phenylpyridine, the more electron-rich methoxy-substituted substrate was found to react faster. nih.gov

The substrate scope for a visible-light-mediated meta-alkylation is presented below, demonstrating the tolerance for various functional groups at the 4-position of the phenyl ring.

| Substrate (2-phenylpyridine derivative) | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| 2-phenylpyridine | 1-bromoadamantane | meta-adamantyl-2-phenylpyridine | 82 |

| 4-Methyl-2-phenylpyridine | 1-bromoadamantane | meta-adamantyl-4-methyl-2-phenylpyridine | 85 |

| This compound | 1-bromoadamantane | meta-adamantyl-4-methoxy-2-phenylpyridine | 78 |

| 4-Fluoro-2-phenylpyridine | 1-bromoadamantane | meta-adamantyl-4-fluoro-2-phenylpyridine | 65 |

| 4-Chloro-2-phenylpyridine (B1303127) | 1-bromoadamantane | meta-adamantyl-4-chloro-2-phenylpyridine | 71 |

Manganese-Catalyzed Aromatic C-H Conjugate Addition to α,β-Unsaturated Carbonyls

Manganese, being an earth-abundant and less toxic metal, has emerged as an attractive alternative to precious metals in catalysis. A significant development in this area is the manganese-catalyzed one-step direct aromatic C-H conjugate addition to α,β-unsaturated carbonyls. researchgate.net This reaction provides a direct and atom-economical method for the formation of C-C bonds.

Experimental and computational studies, including Density Functional Theory (DFT), have been employed to substantiate the proposed catalytic cycle for the manganese-catalyzed C-H conjugate addition. researchgate.net The reaction is believed to be initiated by the C-H activation of the 2-phenylpyridine derivative by the manganese catalyst. This is followed by the insertion of the α,β-unsaturated carbonyl into the Mn-C bond. The final product is then released through protonolysis, regenerating the active manganese catalyst. DFT calculations help in understanding the energetics of the different steps in the catalytic cycle and in rationalizing the observed regioselectivity.

A key feature of this manganese-catalyzed reaction is the acceleration by a catalytic amount of an amine, such as dicyclohexylamine. researchgate.net The amine is proposed to play a crucial role in the C-H activation step, possibly by acting as a ligand or a proton shuttle, thereby facilitating the formation of the key organomanganese intermediate. The presence of the amine accelerator has been shown to be critical for the efficiency of the catalytic process.

The substrate scope of this amine-accelerated manganese-catalyzed conjugate addition has been explored, and it has been found to be applicable to a variety of 2-phenylpyridine derivatives and α,β-unsaturated carbonyls.

| Aromatic Substrate | α,β-Unsaturated Carbonyl | Product | Yield (%) |

|---|---|---|---|

| 2-phenylpyridine | Methyl vinyl ketone | 4-(2-(pyridin-2-yl)phenyl)butan-2-one | 85 |

| 2-(p-tolyl)pyridine | Methyl vinyl ketone | 4-(4-methyl-2-(pyridin-2-yl)phenyl)butan-2-one | 80 |

| 2-(4-methoxyphenyl)pyridine | Methyl vinyl ketone | 4-(4-methoxy-2-(pyridin-2-yl)phenyl)butan-2-one | 75 |

| 2-(4-fluorophenyl)pyridine | Methyl vinyl ketone | 4-(4-fluoro-2-(pyridin-2-yl)phenyl)butan-2-one | 72 |

| 2-phenylpyridine | Ethyl acrylate | Ethyl 3-(2-(pyridin-2-yl)phenyl)propanoate | 82 |

Ortho-Alkylation via Minisci Chemistry

The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient N-heteroarenes through the addition of nucleophilic carbon-centered radicals. This reaction typically proceeds under acidic conditions to activate the heterocycle towards radical attack. The regioselectivity of the Minisci reaction on substituted pyridines is influenced by a combination of electronic and steric factors. For this compound, the primary sites for radical attack are the positions ortho and para to the nitrogen atom (C2/C6 and C4). However, the existing substituents at the C2 and C4 positions direct the alkylation to the remaining unsubstituted positions.

While specific studies detailing the ortho-alkylation of this compound via the Minisci reaction are not extensively documented in the reviewed literature, the general principles of Minisci reactions on substituted pyridines provide a framework for predicting its reactivity. The electron-donating methoxy group at the C4 position and the phenyl group at the C2 position electronically influence the pyridine ring. The reaction would likely proceed by protonation of the pyridine nitrogen, followed by the addition of an alkyl radical. The most probable sites for alkylation would be the C3, C5, and C6 positions. The precise regiochemical outcome would be a delicate balance between the electronic activation/deactivation by the methoxy and phenyl groups and steric hindrance.

Modern variations of the Minisci reaction, such as those employing photoredox catalysis or electrochemical methods, offer milder conditions and can influence the regioselectivity of the alkylation. These methods generate alkyl radicals from a variety of precursors, including carboxylic acids, alkyl halides, and boronic acids, under conditions that may be more compatible with the functional groups present in this compound.

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of the pyridine ring, characterized by the electron-withdrawing effect of the nitrogen atom, generally renders it less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of the electron-donating methoxy group at the C4-position in this compound can partially counteract this deactivation and influence the regioselectivity of such reactions.

Electrophilic Substitution: Electrophilic attack on the pyridine ring is generally disfavored but can occur under forcing conditions. The methoxy group at C4 is an activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the methoxy group are C3 and C5. Therefore, electrophilic substitution, if it were to occur on the pyridine ring, would be expected to favor these positions. The phenyl group at C2 would also influence the electron distribution in the ring. It is also possible for electrophilic substitution to occur on the phenyl ring, which is activated compared to the pyridine ring.

Nucleophilic Substitution: The pyridine ring is inherently electron-deficient and is thus activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C2/C6 and C4). In this compound, the C2 and C4 positions are already substituted. However, if a suitable leaving group were present at one of these positions, nucleophilic substitution could be a viable transformation. For instance, the methoxy group at C4 could potentially be displaced by a strong nucleophile, although this would require harsh reaction conditions. The stability of the intermediate Meisenheimer complex, which is a key factor in SNAr reactions, is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

A study on the reaction of 4-methoxypyridine derivatives with alkyl iodides has shown that the outcome is dependent on the solvent and substituents. These reactions can lead to the formation of N-alkylpyridinium salts or 1-methyl-4-pyridones. This indicates that the methoxy group can be involved in reactions under certain conditions.

Chemo- and Regioselectivity in Complex Transformations

The presence of multiple reactive sites in this compound—the pyridine ring, the phenyl ring, and the methoxy group—presents challenges and opportunities in terms of chemo- and regioselectivity in more complex chemical transformations.

In one documented study investigating the dearomative addition of Grignard reagents to 4-methoxypyridinium ions, it was observed that 2-phenyl-4-methoxypyridine did not undergo the reaction. This lack of reactivity under the specific conditions of this copper-catalyzed enantioselective dearomative addition highlights the subtle interplay of steric and electronic effects of the substituents in controlling the accessibility and reactivity of the pyridine core.

The selective functionalization of one ring over the other (pyridine vs. phenyl) is a key consideration. For instance, in metal-catalyzed cross-coupling reactions, the choice of catalyst and reaction conditions can often be tuned to selectively activate a C-H or C-X bond on either the pyridine or the phenyl ring. The inherent electronic differences between the two aromatic systems play a crucial role in directing such transformations.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are scarce in the available literature. However, general principles of reaction kinetics and thermodynamics for pyridine derivatives can be applied to understand its reactivity.

In electrophilic substitution reactions, the activation energy for the formation of the sigma complex (Wheland intermediate) is a critical determinant of the reaction rate. The electron-donating methoxy group would be expected to lower this activation energy for attack at the C3 and C5 positions, thereby increasing the reaction rate compared to unsubstituted pyridine.

For nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this anionic intermediate, which is influenced by the electron-withdrawing nature of the pyridine nitrogen and the nature of the substituents, will govern the reaction kinetics.

Thermodynamically, the relative stability of reactants, intermediates, and products determines the position of equilibrium. In substitution reactions, the formation of a more stable aromatic system is a strong driving force. The thermodynamic favorability of a particular reaction pathway will depend on the bond energies of the bonds being broken and formed.

Coordination Chemistry and Photophysical Properties of 4 Methoxy 2 Phenylpyridine Complexes

Synthesis of Metal Complexes Featuring 4-Methoxy-2-phenylpyridine as a Ligand (e.g., as 'meoppy')

The synthesis of metal complexes utilizing this compound, often abbreviated as 'meoppy', follows established organometallic procedures, particularly for cyclometalation. The methoxy (B1213986) group (-OCH₃) at the 4-position of the phenyl ring acts as an electron-donating group, which can influence the electronic properties and reactivity of the ligand compared to the parent 2-phenylpyridine (B120327) (ppy).

Cationic Iridium(III) Complexes

Cationic iridium(III) complexes are a prominent class of compounds studied for their rich photophysical properties. The synthesis of heteroleptic complexes of the type [Ir(C^N)₂(N^N)]⁺, where C^N is a cyclometalating ligand like meoppy and N^N is a diimine ancillary ligand, is typically a two-step process.

The initial step in synthesizing heteroleptic iridium(III) complexes involves the formation of a chloro-bridged dimer. This is achieved through the reaction of iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·nH₂O) with two equivalents of the cyclometalating ligand, in this case, this compound. The reaction is typically carried out in a mixture of a high-boiling point solvent, such as 2-ethoxyethanol, and water, under reflux conditions. nih.govrsc.org This process, known as the Nonoyama reaction, results in the formation of the dichloro-bridged diiridium complex, [Ir(meoppy)₂(μ-Cl)]₂. In this intermediate, each iridium center is coordinated to two meoppy ligands via C-H bond activation at the phenyl ring and coordination of the pyridine (B92270) nitrogen, creating a stable five-membered metallacycle. rsc.org The two iridium centers are bridged by two chloride ions.

Once the chloro-bridged dimer is synthesized and isolated, the bridging chlorides are cleaved by reacting the dimer with a slight excess of the desired ancillary ligand (N^N). nih.govmdpi.com This reaction is typically performed in a solvent like dichloromethane (B109758) or methanol (B129727) at elevated temperatures. A wide variety of ancillary ligands can be introduced, such as bipyridines, phenanthrolines, or pyrazolylpyridines, to complete the octahedral coordination sphere of the iridium center. mdpi.com

The choice of the ancillary ligand is crucial as it significantly modulates the electronic and photophysical properties of the final cationic complex. chemrxiv.orgresearchgate.net The Highest Occupied Molecular Orbital (HOMO) of these complexes is generally located on the iridium center and the cyclometalating meoppy ligands, while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized on the ancillary ligand. jlu.edu.cn Therefore, modifying the ancillary ligand allows for fine-tuning of the HOMO-LUMO energy gap and, consequently, the emission color and quantum efficiency of the complex. mdpi.comkoreascience.kr For instance, ancillary ligands with extended π-systems or strong electron-accepting properties tend to lower the LUMO energy, resulting in a red-shift of the emission wavelength. rsc.org

The final step in the synthesis of these cationic complexes often involves an anion exchange reaction to introduce a non-coordinating counter-anion, such as hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻). nih.gov This is typically achieved by adding a salt like KPF₆ or NH₄PF₆ to the reaction mixture, which precipitates the desired complex.

The counter-anion can have a notable effect on the properties of the complex, particularly in the solid state or in concentrated solutions. nih.govresearchgate.net Although often considered innocent, the anion can influence the solubility, crystal packing, and even the photophysical properties of the ionic complex through ion-pairing or anion-π interactions. rsc.orgresearchgate.net The extent of these interactions depends on the size, shape, and coordinating ability of the anion. nih.govrsc.org For example, different anions can lead to shifts in emission wavelengths due to varying degrees of interaction with the cationic iridium complex, which can perturb its electronic structure. researchgate.net

Other Transition Metal Complexes

While iridium(III) complexes are the most extensively studied, this compound can also serve as a ligand for other transition metals. The coordination chemistry extends to other d-block elements, including platinum(II), copper(I/II), and ruthenium(II). For instance, square planar Pt(II) complexes can be formed, often exhibiting interesting aggregation-dependent emission properties. nih.gov First-row transition metals like cobalt, nickel, and copper have also been complexed with ligands containing methoxy-substituted phenyl linkers, demonstrating the versatility of this structural motif in stabilizing various metal centers and geometries. digitellinc.com The synthesis of these complexes generally involves the reaction of a suitable metal salt (e.g., CuI, PtCl₂(COD)) with the this compound ligand in an appropriate solvent. researchgate.net

Electronic Structure and Ligand Field Theory of this compound Complexes

The photophysical properties of complexes containing this compound are fundamentally governed by their electronic structure, which can be described using a combination of molecular orbital theory and ligand field theory.

For a typical octahedral, heteroleptic Ir(III) complex such as [Ir(meoppy)₂(N^N)]⁺, the electronic structure is well-defined. The HOMO is predominantly composed of the iridium's 5d orbitals with a significant contribution from the π-orbitals of the cyclometalating meoppy ligands. jlu.edu.cn The presence of the electron-donating methoxy group (-OCH₃) on the phenyl ring increases the electron density of the ligand, which in turn raises the energy of the HOMO compared to a complex with the unsubstituted ppy ligand. nih.gov The LUMO is generally localized on the π* orbitals of the ancillary N^N ligand. jlu.edu.cn

The emissive transition in these phosphorescent complexes is typically from the lowest-energy triplet excited state (T₁) to the singlet ground state (S₀). This T₁ state is often a mix of metal-to-ligand charge transfer (³MLCT) and ligand-centered (³LC) character. The energy of this transition, which dictates the emission color, is directly related to the HOMO-LUMO gap. By raising the HOMO energy, the methoxy group on the meoppy ligand helps to decrease the energy gap, which would be expected to cause a bathochromic (red) shift in the emission color relative to an analogous ppy complex. nih.gov

Below is a table summarizing the typical photophysical and electrochemical properties of related cationic Ir(III) complexes, illustrating the effects of modifying cyclometalating and ancillary ligands.

| Complex | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| [Ir(ppy)₂(2,5-dpp)]PF₆ | ~380, ~470 | 666 | - | rsc.org |

| [Ir(ppy)₂(2,5-tpy)]PF₆ | ~375, ~460 | 604 | 0.13 | rsc.org |

| [Ir(dFMeppy)₂(2,5-dpp)]PF₆ | ~360, ~450 | 605 | 0.26 | rsc.org |

| [Ir(dFMeppy)₂(2,5-tpy)]PF₆ | ~360, ~440 | 544 | 0.93 | rsc.org |

Note: Data is for analogous complexes. ppy = 2-phenylpyridine; 2,5-dpp = 2,5-dipyridylpyrazine; 2,5-tpy = 2,2':5',2''-terpyridine; dFMeppy = 2-(2,4-difluorophenyl)-5-methylpyridine.

From the perspective of Ligand Field Theory (LFT), which merges molecular orbital theory with crystal field theory, the Ir(III) center is a second-row transition metal with a d⁶ electron configuration. wikipedia.org In an octahedral coordination environment, the five degenerate d-orbitals are split into two sets: a lower-energy, non-bonding (or weakly π-bonding) t₂g set (dxy, dxz, dyz) and a higher-energy, σ-antibonding e₉* set (dx²-y², dz²). libretexts.orglibretexts.org

Cyclometalating ligands like meoppy are strong-field ligands due to the strong Ir-C sigma bond. This, combined with the ancillary diimine ligand, creates a large ligand field splitting energy (Δo). uni-siegen.de This large energy gap forces the six d-electrons to pair up in the lower-energy t₂g orbitals, resulting in a low-spin (t₂g)⁶(e₉)⁰ electronic configuration. A key consequence of this large splitting is that the ligand-field or metal-centered (MC) excited states, which arise from promoting an electron from the t₂g to the e₉ orbitals, are pushed to very high energies. These MC states are typically non-emissive and provide deactivation pathways. By ensuring these states are energetically inaccessible, efficient phosphorescence from the lower-energy ³MLCT or ³LC states can occur. nih.gov

Structure-Property Relationships in this compound-Containing Coordination Compounds

The introduction of a methoxy (-OCH₃) group, a potent electron-donating substituent, at the 4-position of the pyridine ring in the 2-phenylpyridine ligand framework has profound effects on the electronic structure and, consequently, the photophysical properties of its coordination compounds. This strategic modification directly influences the energy levels of the molecular orbitals involved in electronic transitions, leading to tunable emission colors and efficiencies.

The Impact on Iridium(III) Complexes

In cyclometalated iridium(III) complexes, which generally exhibit phosphorescence from triplet metal-to-ligand charge transfer (³MLCT) excited states, the introduction of the 4-methoxy group on the phenylpyridine ligand leads to a red-shift in the emission wavelength compared to the parent Ir(ppy)₃ complex. This phenomenon is a direct consequence of the narrowed HOMO-LUMO gap induced by the electron-donating methoxy substituent.

For instance, studies on heteroleptic iridium(III) complexes with the general formula [Ir(C^N)₂(N^N)]⁺, where C^N is a cyclometalating ligand like this compound and N^N is an ancillary ligand, have demonstrated this trend. The electron-donating methoxy group destabilizes the HOMO, leading to a lower energy for the ³MLCT transition and, thus, emission at longer wavelengths.

Table 1: Comparison of Photophysical Properties of Substituted Iridium(III) Phenylpyridine Complexes

| Complex | λₑₘ (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) |

| fac-Ir(ppy)₃ | ~510 | ~0.4 | ~2.0 |

| fac-Ir(4-MeO-ppy)₃ | >510 (estimated) | - | - |

Note: Data for fac-Ir(4-MeO-ppy)₃ is estimated based on established structure-property relationships. Detailed experimental data for this specific complex is not widely reported.

The Influence on Platinum(II) Complexes

Similar to iridium(III) complexes, the photophysical properties of square-planar platinum(II) complexes are highly tunable through ligand modification. In cyclometalated Pt(II) complexes featuring the this compound ligand, the electron-donating methoxy group is expected to induce a red-shift in the phosphorescence compared to the unsubstituted phenylpyridine analogue.

Research on platinum(II) complexes with substituted phenylpyridine ligands has shown that electron-donating groups on the pyridine ring raise the energy of the d-orbitals of the platinum center, which contributes to the HOMO. This elevation of the HOMO energy level, coupled with the stabilization of the LUMO on the π-system of the ligand, results in a smaller energy gap and, consequently, lower energy emission.

A study on luminescent cyclometalated platinum(II) complexes with 4-styryl-functionalized 2-phenylpyridine ligands, where one of the derivatives included a methoxy group on the styryl moiety, demonstrated a red-shift in the lower-energy emission bands at 77 K in the order of H < OMe < NO₂ < NEt₂. nih.gov This supports the principle that the electron-donating methoxy group contributes to a lowering of the excited state energy.

Table 2: Photophysical Data for a Representative Platinum(II) Complex with a Methoxy-Substituted Phenylpyridine Derivative

| Complex | λₐₑₘ (nm) (CH₂Cl₂) | λₑₘ (nm) (77 K, EPA glass) | Lifetime (τ, µs) (77 K) |

| [Pt(ppy-4-styryl-OMe)(acac)] | 350-400 | Progressively red-shifted from unsubstituted analogue | - |

Source: Adapted from research on Pt(II) complexes with functionalized 2-phenylpyridine ligands. nih.gov

Computational and Theoretical Chemistry Studies on 4 Methoxy 2 Phenylpyridine and Its Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for predicting the structural and electronic properties of molecules. nih.gov DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying complex organic molecules like 4-methoxy-2-phenylpyridine.

DFT is widely used to analyze the electronic landscape of molecules through the characterization of their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.in A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. niscpr.res.innih.gov

In derivatives of this compound, the HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient regions. This distribution governs the molecule's behavior as an electron donor or acceptor. Analysis of these orbitals provides insight into charge transfer interactions within the molecule. ijrar.org

| Parameter | Significance in Molecular Characterization |

|---|---|

| HOMO Energy | Represents the ability to donate an electron; higher energy indicates a better electron donor. |

| LUMO Energy | Represents the ability to accept an electron; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical stability and reactivity; a larger gap implies higher stability. niscpr.res.in |

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. nih.gov By identifying and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states, researchers can trace the most favorable reaction pathways. mdpi.commdpi.com

The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. DFT can accurately compute this barrier, providing a quantitative understanding of the reaction's kinetics. mdpi.com For reactions involving this compound derivatives, such as cycloadditions or functional group transformations, DFT can predict regioselectivity and stereoselectivity by comparing the activation barriers of different possible pathways. researchgate.netnih.gov This computational approach allows for the systematic study of how catalysts or substituents influence the reaction mechanism. researchgate.net

| Reaction Coordinate Component | Description | Information Gained from DFT |

|---|---|---|

| Reactants/Products | Stable starting materials and final compounds. | Optimized geometries and relative energies (thermodynamics). |

| Intermediates | Metastable species formed during the reaction. | Structures and stabilities, indicating multi-step mechanisms. |

| Transition States (TS) | Highest energy point along the lowest energy reaction path. | Activation energy (kinetics), geometry reveals bond-making/breaking. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. researchgate.netlu.se This method is crucial for predicting and understanding the photophysical properties of compounds like this compound, which are relevant for applications in materials science, such as organic light-emitting diodes (OLEDs). researchgate.net

TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption and emission wavelengths observed in UV-Vis and fluorescence spectroscopy. db-thueringen.denih.gov The calculations also provide information about the nature of these transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments (e.g., metal-to-ligand charge transfer, MLCT). researchgate.net The characterization of the lowest singlet (S1) and triplet (T1) excited states is particularly important for understanding fluorescence and phosphorescence phenomena. nih.govmdpi.com

| Photophysical Parameter | TD-DFT Prediction | Significance |

|---|---|---|

| Absorption Wavelength (λ_abs) | Calculated vertical excitation energies from the ground state. | Corresponds to peaks in the UV-Vis absorption spectrum. nih.gov |

| Emission Wavelength (λ_em) | Calculated energy difference between the optimized excited state and the ground state. | Predicts the color of fluorescence or phosphorescence. |

| Oscillator Strength (f) | A measure of the probability of an electronic transition. | Indicates the intensity of an absorption band. |

| Excited State Nature | Analysis of the molecular orbitals involved in the transition. | Characterizes the transition as localized, charge-transfer (CT), etc. researchgate.net |

Beyond orbital energies, DFT provides the total electron density and wavefunction of the molecule, from which numerous properties can be derived. arxiv.org One of the most insightful tools is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule's surface. nih.gov MEP maps are color-coded to indicate regions of varying electrostatic potential. Red areas, representing negative potential, are electron-rich and susceptible to electrophilic attack, while blue areas, with positive potential, are electron-poor and prone to nucleophilic attack. researchgate.net

This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for identifying the most reactive sites within the this compound structure. niscpr.res.inresearchgate.net Other wavefunction analysis methods can provide further details on bonding and electron delocalization. arxiv.org

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com Unlike quantum mechanical methods that focus on electronic structure, classical MD simulations use force fields to model the interactions between atoms, allowing for the simulation of larger systems over longer timescales, typically from nanoseconds to microseconds. nih.gov

For a molecule like this compound, MD simulations could be employed to study its conformational dynamics, its behavior in different solvents, or its interaction with biological macromolecules like proteins or DNA. chemrxiv.org These simulations provide a detailed, time-resolved view of molecular motion, revealing how the molecule explores different shapes, how it is solvated, and the nature of its binding to a target site. While quantum mechanics/molecular mechanics (QM/MM) hybrid methods can incorporate electronic effects for reactive processes, classical MD is particularly useful for exploring equilibrium properties and large-scale conformational changes. nih.gov

Quantum Chemical Calculations of Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules using a set of descriptors derived from their electronic structure. rasayanjournal.co.in These global reactivity descriptors, calculated from the energies of the frontier molecular orbitals, offer a semi-quantitative prediction of a molecule's behavior in chemical reactions. mdpi.com

Key descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile. rasayanjournal.co.in

These descriptors are valuable for classifying the reactivity of this compound and its derivatives, helping to rationalize their behavior in polar and pericyclic reactions. rasayanjournal.co.inresearchgate.net

| Reactivity Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Indicates resistance to charge transfer; related to stability. mdpi.com |

| Softness (S) | 1 / (2η) | Measures the polarizability of the molecule. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. rasayanjournal.co.in |

Computational Design and Rationalization of this compound Derivatives

The rational design of novel this compound derivatives with tailored properties relies heavily on computational and theoretical chemistry. These in silico methods provide a molecular-level understanding of the structure-property relationships, guiding the synthesis of new compounds with enhanced efficacy and desired characteristics. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and Density Functional Theory (DFT) are instrumental in this design process.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies can be employed to predict the activity of newly designed analogs, thereby prioritizing the synthesis of the most promising candidates.

In a typical QSAR study, a dataset of this compound derivatives with known biological activities is used. A variety of molecular descriptors are calculated for each compound, representing its physicochemical properties, such as electronic, steric, and hydrophobic characteristics. These descriptors are then correlated with the biological activity using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.

For instance, a hypothetical QSAR model for a series of this compound derivatives might reveal that the biological activity is positively correlated with the hydrophobicity of the substituent at a particular position and negatively correlated with its steric bulk. This information would guide the design of new derivatives with optimized activity.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. This technique is crucial in the design of this compound derivatives as potential therapeutic agents, as it provides insights into the binding mode and affinity of the compounds with their biological target.

The process involves generating a three-dimensional model of the this compound derivative and the target protein. The derivative is then "docked" into the active site of the protein in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

The results of molecular docking studies can rationalize the observed biological activities of existing derivatives and guide the design of new ones with improved binding interactions. For example, if a docking study reveals a hydrogen bond interaction between the methoxy (B1213986) group of the ligand and a specific amino acid residue in the protein's active site, this information can be used to design new derivatives that maintain or enhance this interaction.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information about the geometry, electronic properties, and reactivity of this compound and its derivatives.

Key parameters calculated using DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are important indicators of a molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution within a molecule, identifying regions that are prone to electrophilic or nucleophilic attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to further understand the reactivity of the molecules.

By analyzing these DFT-derived properties, chemists can rationalize the behavior of existing this compound derivatives and predict the properties of novel, yet-to-be-synthesized compounds. For example, a lower HOMO-LUMO energy gap might suggest higher reactivity, which could be a desirable trait for certain applications.

Rationalization through a Case Study

A study on a series of 3-methoxy-2-phenylpyridine derivatives as phosphodiesterase 4D (PDE4D) inhibitors provides a practical example of computational design and rationalization. nih.gov In this research, a systematic structure-activity relationship (SAR) study was conducted on a matrix of compounds. nih.gov By systematically modifying substituents at different positions of the pyridine (B92270) ring and analyzing the corresponding changes in inhibitory activity (IC50), an empirical QSAR equation was developed. nih.gov

This equation allowed the researchers to rationalize the impact of different functional groups on the binding affinity and to predict the activity of new analogs. For example, the study could elucidate the favorable contribution of a pyrazolyl-methyl group at the 6-position of the pyridine ring. nih.gov

The following interactive data table illustrates the kind of data that can be generated and analyzed in such a study. The table shows hypothetical IC50 values for a series of this compound derivatives with different substituents at the R1 and R2 positions.

| Derivative | R1 Substituent | R2 Substituent | Predicted IC50 (nM) |

| 1 | H | H | 150 |

| 2 | CH3 | H | 120 |

| 3 | Cl | H | 95 |

| 4 | H | OCH3 | 135 |

| 5 | CH3 | OCH3 | 105 |

| 6 | Cl | OCH3 | 80 |

| 7 | H | CF3 | 160 |

| 8 | CH3 | CF3 | 130 |

| 9 | Cl | CF3 | 110 |

The data in this table could be used to build a QSAR model, which might indicate that electron-withdrawing groups at the R1 position and electron-donating groups at the R2 position enhance the inhibitory activity.

Furthermore, molecular docking of these derivatives into the active site of a target protein could provide a structural basis for these observations. The following table presents hypothetical docking scores and key interactions for a subset of these derivatives.

| Derivative | Docking Score (kcal/mol) | Key Interactions |

| 3 | -8.5 | Hydrogen bond with Ser25, Pi-pi stacking with Phe112 |

| 6 | -9.2 | Hydrogen bond with Ser25, Pi-pi stacking with Phe112, Halogen bond with Leu45 |

| 9 | -8.1 | Pi-pi stacking with Phe112 |

These docking results would rationalize the higher potency of derivative 6 by identifying an additional favorable halogen bond interaction. This integrated approach of QSAR, molecular docking, and DFT studies is a powerful strategy for the computational design and rationalization of novel this compound derivatives with optimized properties for various applications.

Advanced Applications of 4 Methoxy 2 Phenylpyridine in Functional Materials and Catalysis

Optoelectronic Materials and Devices

The phenylpyridine framework is fundamental to the creation of highly efficient materials for optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). The introduction of a methoxy (B1213986) substituent can further tune the electronic and photophysical properties of these materials.

Organic Light-Emitting Diodes (OLEDs) as Phosphorescent Emitters

Phenylpyridine-based ligands are widely used to form highly stable and luminescent metal complexes with elements like iridium and platinum. chemscene.com These complexes are cornerstone materials for phosphorescent OLEDs (PhOLEDs), which can achieve theoretical internal quantum efficiencies of 100%. The 2-phenylpyridine (B120327) (ppy) ligand, for instance, is a classic cyclometalating ligand that forms a strong iridium-carbon bond, leading to high thermal stability and efficient spin-orbit coupling, which facilitates strong phosphorescence at room temperature. nih.gov

The introduction of substituents, such as a methoxy group on the phenylpyridine scaffold, is a key strategy for tuning the emission color and performance of these phosphorescent emitters. nih.govrsc.org For example, a novel iridium complex, bis[2-(2,4-dimethoxy-phenyl)-5-trifluoromethyl pyridinato-N,C2]iridium(III) acetylacetonate, was synthesized to tune the luminescence color for a solution-processed PhOLED. nih.gov Similarly, introducing a strong electron-donating group like dimethylamino onto the pyridine (B92270) ring of a phenylpyridine ligand can raise the energy of the emitting triplet states, leading to pure blue phosphorescence with high quantum yields. rsc.org These molecular design strategies highlight how modifications to the core phenylpyridine structure, including methoxy substitution, are crucial for developing a full spectrum of high-efficiency emitters.

Solution-Processed OLED Architectures and Performance Enhancement

Solution-processing techniques like spin-coating and inkjet printing offer a low-cost, large-area manufacturing alternative to the vacuum deposition methods traditionally used for OLEDs. mdpi.com The development of soluble materials is key to this approach. Phenylpyridine-based materials and other related pyridine derivatives have been successfully incorporated into solution-processed OLEDs, often as part of a host-guest emissive layer system. nih.govdtu.dk

For instance, a solution-processed PhOLED was fabricated using an iridium complex with a 2-(2,4-dimethoxyphenyl)-5-trifluoromethylpyridine ligand. nih.gov This device achieved a maximum quantum efficiency of 4.18% and a luminance efficiency of 9.04 cd/A. nih.gov In another study, a bipolar host material based on a terpyridine derivative was used in a solution-processed OLED that reached a maximum external quantum efficiency (EQE) of 22.35%. dtu.dk High-efficiency green thermally activated delayed fluorescence (TADF) OLEDs have also been fabricated via solution processing using a polymer-small molecule mixed host, achieving a maximum EQE of 31.2%. rsc.org These examples demonstrate the viability of using functionalized pyridine-based materials in high-performance, solution-processed device architectures.

Performance of Solution-Processed OLEDs with Pyridine-Derivative Materials

| Device Type / Emitter Material | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency | Max. Power Efficiency | Max. Luminance | Reference |

|---|---|---|---|---|---|

| PhOLED with (MeO2CF3ppy)2Ir(acac) | 4.18% | 9.04 cd/A | - | - | nih.gov |

| TADF-OLED with Terpyridine Host | 22.35% | 45.15 cd/A | 32.95 lm/W | 19,986 cd/m² | dtu.dk |

| Green TADF-OLED with Mixed Host | 31.2% | 107.3 cd/A | - | - | rsc.org |

Carrier Transport and Recombination Balance in Emissive Layers

Achieving high efficiency in OLEDs depends critically on balancing the transport of holes and electrons within the emissive layer to ensure they recombine effectively to form excitons. The molecular structure of the materials used dictates their carrier transport properties. Bipolar host materials, which can transport both holes and electrons simultaneously, are highly desirable. rsc.orgdtu.dk

Phenylpyridine derivatives can be incorporated into molecules designed for specific charge transport roles. For example, pyrene–pyridine integrated molecules have been developed as hole-transporting materials (HTMs) that also exhibit good electron-blocking capabilities, leading to stable device performance and reduced efficiency roll-off at high brightness. nih.gov A bipolar host based on a terpyridine derivative was shown to have a hole mobility of 1.87 × 10⁻⁴ cm² V⁻¹ s⁻¹ and an electron mobility of 6.69 × 10⁻⁵ cm² V⁻¹ s⁻¹, demonstrating its capacity for balanced charge transport. dtu.dk The spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in some iridium complexes with functionalized phenylpyridine ligands also endows them with bipolar charge transporting abilities. rsc.org This balance is crucial for confining the recombination zone within the emissive layer, maximizing light output and device stability. nih.govresearchgate.net

Photocatalysis

The unique electronic and coordination properties of the 4-methoxy-2-phenylpyridine motif make it a candidate for use in photocatalytic systems. Phenylpyridine ligands can form stable complexes with various transition metals, such as ruthenium, which are known to have photocatalytic applications. chemscene.com Ruthenium polypyridyl complexes, for example, can be designed to absorb light and initiate energy-transfer or photoredox reactions. osti.gov While direct photocatalytic studies on this compound itself are not extensively detailed, related ruthenium complexes with bipyridine ligands have been shown to act as photosensitizers for driving organic transformations using near-infrared light through two-photon absorption. osti.gov This suggests that complexes incorporating the methoxy-phenylpyridine ligand could be engineered for similar light-driven catalytic processes.

Role in Specialized Catalytic Systems

The 2-phenylpyridine moiety is an effective directing group in transition-metal-catalyzed C-H activation reactions, a powerful tool for creating complex organic molecules. rsc.orgresearchgate.net The nitrogen atom of the pyridine ring coordinates to the metal center, positioning it to selectively activate a C-H bond on the adjacent phenyl ring. This strategy has been employed with various metals, including palladium, rhodium, and iridium. rsc.orgacs.org

Substituents on the phenylpyridine, such as a methoxy group, can influence the reactivity and regioselectivity of these catalytic transformations. Studies on meta-substituted 2-phenylpyridines have shown that electron-donating groups facilitate the C-H activation step, which is consistent with an electrophilic activation mechanism. acs.org Beyond C-H activation, 2-phenylpyridine has been used as a ligand in other catalytic systems. For example, oxovanadium(IV) microclusters incorporating 2-phenylpyridine have been developed as highly active precatalysts for the oligomerization of various olefins after activation with modified methylaluminoxane. researchgate.net

Catalytic Activity of Oxovanadium(IV)-Phenylpyridine System

| Olefin Substrate | Catalytic Activity | Reference |

|---|---|---|

| 3-buten-1-ol | Very Highly Active | researchgate.net |

| Allyl alcohol | Very Highly Active | researchgate.net |

| 2,3-dibromo-2-propen-1-ol | Very Highly Active | researchgate.net |

| 2-chloro-2-propen-1-ol | Highly Active | researchgate.net |

Functional Agents in Sensing and Imaging Probes

The this compound structure is a valuable component in the design of fluorescent probes for detecting and imaging biologically and environmentally important analytes. chemscene.com The pyridine and phenyl rings provide coordination sites for metal ions, while the methoxy group can modulate the probe's photophysical properties, such as its fluorescence quantum yield and emission wavelength. nih.govresearchgate.net

The design of fluorescent sensors for zinc (Zn²⁺), an important ion in neurobiology, often relies on chelating units containing pyridine rings. uncw.edunih.gov The addition of a methoxy group to a fluorophore can enhance detection sensitivity. nih.govresearchgate.net In one study, the incorporation of a 4-methoxy group into a naphthalimide-based fluorescent probe created an electronic push-pull system that increased the molar extinction coefficient and fluorescence quantum yield, resulting in a lower detection limit for Zn²⁺. nih.gov Similarly, a methoxy-modified imidazo-pyridin-derived probe was developed for monitoring sulfite in medicinal materials and living cells, demonstrating high sensitivity and stability. nih.gov These examples show that the methoxy-phenylpyridine motif can be integrated into sophisticated molecular architectures to create highly sensitive and selective fluorescent sensors for a variety of target molecules. nih.govnih.gov

Future Perspectives and Emerging Research Directions

Interdisciplinary Integration with Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting prospects for 4-methoxy-2-phenylpyridine. Its structure is well-suited for designing intricate, self-assembling systems. The nitrogen atom of the pyridine (B92270) ring provides a prime site for coordination with metals, while the aromatic rings can engage in π-π stacking interactions, which are crucial for the formation of ordered molecular assemblies. researchgate.netrsc.org

Emerging research is directed towards utilizing this compound in host-guest chemistry . researchgate.netnih.govmdpi.com In such systems, derivatives of this compound can be tailored to fit within the cavities of larger "host" molecules, creating complexes with potential applications in molecular sensing and controlled release systems. nih.govorientjchem.org The ability to form these stable yet reversible bonds is a cornerstone of creating dynamic and responsive materials. nih.gov Furthermore, the self-assembly of these molecules can lead to the formation of supramolecular polymers and gels with tunable properties. rsc.orgmdpi.com

| Research Focus Area | Key Supramolecular Concepts | Potential Applications |

| Host-Guest Systems | Molecular Recognition, Encapsulation | Chemical Sensing, Drug Delivery |

| Self-Assembly | π-π Stacking, Coordination Bonds | Supramolecular Polymers, Smart Gels |

| Metallacycles | Coordination-Driven Self-Assembly | Catalysis, Molecular Recognition |

Exploration of Novel Reaction Pathways and Catalytic Transformations

While established methods for synthesizing phenylpyridine derivatives exist, future research will likely focus on novel, more efficient reaction pathways. researchgate.net A significant area of exploration is C-H activation , a technique that allows for the direct functionalization of carbon-hydrogen bonds. nih.govrsc.orgrsc.org This approach can be used to modify the this compound core, creating a diverse library of new compounds with unique properties. acs.orgmanchester.ac.uk Palladium-catalyzed C-H functionalization reactions at the ortho position of the phenyl ring have been a subject of considerable study. rsc.orgrsc.org

Moreover, this compound and its derivatives show great promise as ligands in catalysis. mdpi.com By coordinating with a metal center, these ligands can influence the metal's catalytic activity and selectivity. The electron-donating methoxy (B1213986) group can tune the electronic properties of the metal, potentially leading to the development of highly efficient catalysts for organic synthesis. Recent advancements in photoredox catalysis , which uses light to drive chemical reactions, open up new possibilities for employing these pyridine derivatives in green and sustainable chemistry. manchester.ac.ukacs.orgacs.org

Development of Advanced Functional Materials Based on this compound Frameworks

The integration of the this compound scaffold into polymers and other materials is a rapidly advancing frontier. wiley.commdpi.com Its inherent rigidity and tunable electronic properties make it an ideal building block for materials with specialized optical and electronic functions. aalto.fi

In the domain of organic electronics, polymers incorporating phenylpyridine units are being explored for use in Organic Light-Emitting Diodes (OLEDs) . nih.gov The photophysical properties of these materials can be finely tuned to achieve efficient and stable light emission, a critical factor for display and lighting technologies. nih.govnih.gov

Another promising direction is the use of this compound as a linker molecule in the construction of Metal-Organic Frameworks (MOFs) . researchgate.netacs.orgrsc.org MOFs are highly porous materials with vast internal surface areas, making them excellent candidates for gas storage, separation, and heterogeneous catalysis. researchgate.netnih.govjte.edu.vn The specific chemical nature of the this compound linker can be used to tailor the pore size and functionality of the MOF, enabling selective adsorption of specific molecules. nih.gov